5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

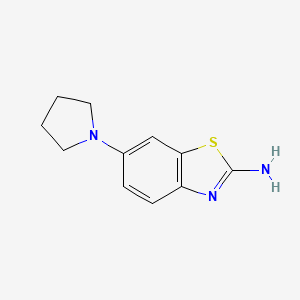

The compound "5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol" belongs to a class of heterocyclic compounds known as 1,2,4-triazoles, which are of significant interest in organic chemistry due to their broad spectrum of biological activities. These activities include antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, actoprotective, anti-cancer, among others. Additionally, 1,2,4-triazoles are known for their low toxicity, making them promising candidates for the development of new biologically active substances .

Synthesis Analysis

The synthesis of triazole derivatives typically involves the use of starting materials such as phenyl benzoates or ylidene derivatives, which undergo various chemical reactions to form the triazole core. For instance, phenyl benzoates can be transformed into p-hydroxy benzophenones through Fries rearrangement, which can then react with ethyl bromoacetate and thiosemicarbazide to yield triazolin-3-thiols . Similarly, ylidene derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol can be synthesized and further reacted to produce a range of triazole derivatives .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be characterized using various spectral techniques and quantum chemical calculations. For example, density functional theory (DFT) calculations can be used to determine the molecular geometry, vibrational frequencies, and NMR chemical shift values, which are found to be in good agreement with experimental data. These calculations can also provide insights into the conformational flexibility and energetic behavior of the compounds in different solvent media .

Chemical Reactions Analysis

Triazole derivatives can undergo reactions with alkyl, benzyl, and phenacyl halides, as well as halogen-containing esters or amides, to produce a variety of S-substituted derivatives. The choice of solvent and base can significantly affect the outcome of these reactions, with aprotic solvents generally leading to higher yields and fewer impurities . Additionally, the reactivity of these compounds can be tailored to produce specific pharmacological activities, such as antitumor, anti-inflammatory, and antioxidant properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are typically characterized by their solubility in organic solvents, melting temperatures, and spectral data. These compounds are often crystalline and odorless, with their structures confirmed by techniques such as NMR spectroscopy and gas chromatography-mass spectrometry. The biological activities of these compounds, such as antibacterial, antifungal, and antioxidant activities, are also important aspects of their physical and chemical properties .

Wissenschaftliche Forschungsanwendungen

Scientific research has numerous applications in many fields, including medicine, healthcare, and various scientific disciplines . The applications of a specific compound like “5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol” would depend on its chemical properties and how it interacts with other substances.

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3OS/c1-3-5-10-18-12-8-6-11(7-9-12)13-15-16-14(19)17(13)4-2/h6-9H,3-5,10H2,1-2H3,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEUMDNDAMUZQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=S)N2CC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101169826 |

Source

|

| Record name | 5-(4-Butoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-butoxyphenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

847503-27-9 |

Source

|

| Record name | 5-(4-Butoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847503-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Butoxyphenyl)-4-ethyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101169826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride](/img/structure/B1285130.png)

![5-{3-[(Butylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B1285139.png)

![2-[(4-Fluorobenzyl)amino]ethanol hydrochloride](/img/structure/B1285170.png)

![Benzo[1,3]dioxol-5-ylmethyl-cyclopentyl-amine hydrochloride](/img/structure/B1285173.png)